molecular formula C19H14 B13839187 5-Methyl Chrysene-d3

5-Methyl Chrysene-d3

Cat. No.: B13839187
M. Wt: 245.3 g/mol
InChI Key: GOHBXWHNJHENRX-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl Chrysene-d3 is a deuterated analog of 5-Methylchrysene, serving as a crucial internal standard for the precise quantification and analysis of its non-labelled counterpart in complex matrices. This high-purity (98%) analytical standard is specifically designed for use in HPLC and supports vital research and development efforts, particularly in the field of toxicology and environmental science. The parent compound, 5-Methylchrysene, is a polycyclic aromatic hydrocarbon (PAH) found in combustion products like tobacco smoke and is classified as possibly carcinogenic to humans (IARC Group 2B) . Research indicates it acts as an aryl hydrocarbon receptor (AhR) agonist, a key mechanism in the onset of its toxicological effects . Studies have demonstrated its tumorigenic potential in experimental animals, leading to skin tumors and tumors at the site of application . As a component of cigarette smoke and environmental pollutants, understanding its behavior and concentration is essential for risk assessment . By utilizing 5-Methyl Chrysene-d3 as a stable-isotope labelled internal standard, researchers can achieve highly accurate and reliable data in their analytical methods, advancing studies on the fate, metabolism, and carcinogenicity of this significant environmental contaminant. Please note: This product is intended for research purposes only and is not suitable for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C19H14

Molecular Weight

245.3 g/mol

IUPAC Name

5-(trideuteriomethyl)chrysene

InChI

InChI=1S/C19H14/c1-13-12-15-7-3-4-8-16(15)18-11-10-14-6-2-5-9-17(14)19(13)18/h2-12H,1H3/i1D3

InChI Key

GOHBXWHNJHENRX-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=CC2=CC=CC=C2C3=C1C4=CC=CC=C4C=C3

Canonical SMILES

CC1=CC2=CC=CC=C2C3=C1C4=CC=CC=C4C=C3

Origin of Product

United States

Preparation Methods

Preparation Methods of 5-Methyl Chrysene

Photochemical Cyclization (Mallory Reaction)

The most common and well-established method for synthesizing methylated chrysenes, including 5-methyl chrysene, is the photochemical cyclization of stilbene derivatives, known as the Mallory reaction. This reaction involves the irradiation of stilbenoid precursors in the presence of iodine as an oxidant to induce cyclization and aromatization.

  • General Procedure : Stilbenes are synthesized via Wittig reactions from naphthyl Wittig salts and substituted benzaldehydes. The stilbenes are then subjected to photochemical cyclization under degassed conditions with stoichiometric iodine in solvents such as cyclohexane or benzene.
  • Yields : For 5-methyl chrysene, cyclization of 1-(1-phenylprop-1-en-2-yl)naphthalene at 0.02 M concentration in cyclohexane gave yields of approximately 65% after 12 hours of irradiation with a high-pressure mercury lamp.
Table 1: Photochemical Cyclization Conditions for 5-Methyl Chrysene
Parameter Condition Yield (%) Reference
Stilbene precursor 1-(1-phenylprop-1-en-2-yl)naphthalene 65
Solvent Cyclohexane
Concentration 0.02 M
Irradiation time 12 hours
Light source 400 W high-pressure mercury lamp
Oxidant Stoichiometric iodine
  • Scale : Large-scale synthesis has been reported with 12 g of 5-methyl chrysene produced in 15 L benzene, albeit with a lower yield of 29% due to scale-up challenges.

  • Safety Note : Due to the carcinogenic nature of 5-methyl chrysene, strict safety precautions are necessary during synthesis and handling.

Wittig Reaction for Stilbene Precursor Synthesis

The key intermediate stilbenes are prepared via Wittig reactions between naphthyl phosphonium salts and methyl-substituted benzaldehydes.

  • Typical Wittig Reaction Conditions :
    • Reagents: Naphthyl Wittig salt (1.2 equivalents), methylbenzaldehyde (1 equivalent)
    • Solvent: Dichloromethane (DCM)
    • Base: 50% aqueous sodium hydroxide
    • Atmosphere: Nitrogen to exclude oxygen
    • Reaction time: 1–3 days at room temperature
    • Workup: Extraction, drying over MgSO4, and purification by flash chromatography
    • Yield: 94–99% of E/Z stilbene isomers, used directly for photochemical cyclization

Alternative Synthetic Routes

  • Phenylacetone Cyclization : Another method involves cyclization of phenylacetone derivatives under acidic conditions (methanesulfonic acid treatment) to yield methylated chrysene derivatives with regioselectivity challenges. This method has been used to prepare 5-methyl chrysene with moderate regioselectivity (33–50%) and requires chromatographic separation from similar byproducts.

  • Demethylation of Methoxy Derivatives : Methoxy-substituted chrysene derivatives can be demethylated using boron tribromide to yield phenolic derivatives, which can then be converted into methylated chrysenes.

Preparation of 5-Methyl Chrysene-d3

While direct literature on 5-methyl chrysene-d3 preparation is scarce, the synthesis generally follows the same routes as 5-methyl chrysene with incorporation of deuterium at the methyl substituent.

Deuterium Labeling Strategies

  • Deuterated Starting Materials : Using deuterated benzaldehydes (e.g., 5-methylbenzaldehyde-d3) or deuterated Wittig salts allows incorporation of deuterium into the methyl group during the Wittig reaction step.
  • Isotopic Exchange : Post-synthetic deuterium exchange on methyl groups under acidic or basic conditions can also be employed but is less common due to possible scrambling and incomplete labeling.

Adaptation of Photochemical Cyclization

The stilbenes bearing deuterated methyl groups undergo the same photochemical cyclization (Mallory reaction) to yield 5-methyl chrysene-d3. Reaction conditions remain consistent, but careful control is necessary to prevent deuterium loss.

Summary of Key Research Findings

Aspect Details Reference
Photochemical cyclization yield 65% yield for 5-methyl chrysene from 1-(1-phenylprop-1-en-2-yl)naphthalene
Stilbene synthesis yield 94–99% yield of E/Z stilbenes via Wittig reaction
Large scale synthesis 12 g scale in 15 L benzene with 29% yield
Alternative cyclization Phenylacetone cyclization with regioselectivity issues (33–50%)
Demethylation Boron tribromide used for demethylation of methoxy derivatives to phenols
Safety considerations 5-methyl chrysene is highly carcinogenic, requiring strict safety precautions

Chemical Reactions Analysis

Types of Reactions

5-Methyl Chrysene-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methyl Chrysene-d3 is widely used in scientific research due to its stable isotopic labeling. Some key applications include:

Mechanism of Action

5-Methyl Chrysene-d3 exerts its effects primarily through the formation of DNA adducts. The compound binds to DNA, leading to mutations and DNA damage. This process can result in oxidative stress and inflammation, contributing to carcinogenesis. The molecular targets include DNA and various enzymes involved in the metabolic activation of PAHs .

Comparison with Similar Compounds

Research Implications

  • Analytical Chemistry : 5-Methyl Chrysene-d3’s isotopic purity ensures accuracy in quantifying PAHs in regulatory and research settings .

Q & A

Q. Can 5-Methyl Chrysene-d3 be integrated into studies on epigenetic modifications, such as DNA methylation analysis?

  • Methodological Answer : While primarily used as an analytical standard, its structural similarity to methylated DNA adducts allows applications in toxicogenomics . Pair with bisulfite sequencing or methylation-specific PCR to study compound-induced epigenetic changes. Ensure deuterium does not interfere with enzyme activity (e.g., methyltransferases) via control experiments .

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